molecular formula C15H11ClN6O3 B3880561 5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

Cat. No.: B3880561
M. Wt: 358.74 g/mol
InChI Key: QUTOJOBEVGJZQS-BJMVGYQFSA-N
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Description

5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-nitrobenzaldehyde, malononitrile, and hydrazine derivatives. The reaction conditions may involve:

    Condensation reactions: Using aldehydes and malononitrile under basic conditions to form intermediate compounds.

    Cyclization reactions: Involving hydrazine derivatives to form the pyrazole ring.

    Functional group modifications: Introducing amino, hydroxyethyl, and cyano groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino and hydroxyethyl groups can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: May include nitroso or nitro derivatives.

    Reduction products: May include amino derivatives.

    Substitution products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Material Science: As a building block for creating novel polymers or materials with unique properties.

    Biological Studies: To investigate its effects on biological systems, including potential antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrophenyl derivatives: Compounds with similar aromatic substitution patterns.

    Pyrazole derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

The uniqueness of 5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6O3/c16-12-2-1-9(6-13(12)22(24)25)5-10(7-17)14-11(8-18)15(19)21(20-14)3-4-23/h1-2,5-6,23H,3-4,19H2/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTOJOBEVGJZQS-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C2=NN(C(=C2C#N)N)CCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Reactant of Route 2
5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
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5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
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5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
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5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Reactant of Route 6
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5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

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